Hematoxyline

Catalog No.
S571122
CAS No.
517-28-2
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hematoxyline

CAS Number

517-28-2

Product Name

Hematoxyline

IUPAC Name

(6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m1/s1

InChI Key

WZUVPPKBWHMQCE-CJNGLKHVSA-N

SMILES

Array

solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)

Synonyms

Haematoxylon, Hematoxiline, Hematoxylin, Hemotoxylin, Hydroxybrasilin, Hydroxybrazilin

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

Isomeric SMILES

C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O

The exact mass of the compound Hematoxylin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in cold; soluble in hot (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167385. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans. It belongs to the ontological category of haematoxylin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]. However, this does not mean our product can be used or applied in the same or a similar way.

Hematoxylin (CAS 517-28-2) is a natural phenolic compound extracted from the heartwood of Haematoxylum campechianum, serving as the foundational precursor for standard biological stains[1]. In its raw, unoxidized state, hematoxylin is relatively colorless and exhibits high solubility in alcohols and ethylene glycol, making it highly processable for industrial reagent formulation [2]. Its primary commercial value lies in its capacity to undergo controlled chemical oxidation (ripening) into hematein, which subsequently chelates with metal mordants like aluminum or iron to form stable, positively charged dye-lake complexes [3]. For procurement professionals and diagnostic reagent manufacturers, securing high-purity hematoxylin is critical for ensuring predictable oxidation kinetics, extended shelf life of formulated stains, and strict compliance with standardized histological workflows [1].

Attempting to substitute unoxidized hematoxylin with its active downstream derivative, hematein (CAS 475-25-2), or synthetic oxazine dyes like Celestine blue, fundamentally compromises reagent manufacturability and diagnostic utility [1]. Direct procurement of hematein for stain formulation results in rapid, uncontrolled over-oxidation into non-staining compounds, leading to the formation of insoluble precipitates and a drastically reduced reagent shelf life [2]. Conversely, while synthetic dyes such as Celestine blue offer acid resistance, they fail to replicate the precise chromatin binding affinity and the globally standardized visual contrast required for routine Hematoxylin and Eosin (H&E) diagnostics . Furthermore, utilizing crude logwood extracts with variable baseline hematein content (historically fluctuating between 12% and 100%) prevents the exact stoichiometric addition of chemical oxidants like sodium iodate, causing lot-to-lot staining variability and rendering the final product unsuitable for regulated clinical environments [3].

Formulation Shelf Life: Hematoxylin Precursor vs. Direct Hematein

In commercial stain manufacturing, the stability of the dye solution is dictated by the oxidation state of the precursor. Formulating with unoxidized hematoxylin allows for 'half-oxidation' using precise amounts of sodium iodate (typically 0.10 to 0.20 grams per gram of hematoxylin), leaving a reservoir of unoxidized hematoxylin that naturally ripens over time [1]. This controlled process yields staining solutions that remain viable for 6 months or longer[2]. In contrast, formulating directly with pre-oxidized hematein leads to continuous, rapid oxidation into inactive products, resulting in heavy metallic sheen precipitation and a severely truncated working life [3].

Evidence DimensionSolution working life and precipitation resistance
Target Compound DataHematoxylin (half-oxidized formulation): Stable working life of 6+ months with minimal precipitation.
Comparator Or BaselineHematein (direct formulation): Rapid over-oxidation leading to insoluble precipitate formation and short viable shelf life.
Quantified DifferenceHematoxylin extends functional reagent shelf life by months through controlled, progressive oxidation.
ConditionsAqueous/ethylene glycol staining solutions stored under standard laboratory conditions.

Reagent manufacturers must procure hematoxylin rather than hematein to guarantee the long-term shelf life and stability expected by clinical end-users.

Oxidation Reproducibility: High-Purity Hematoxylin vs. Crude Extract

The precise chemical ripening of hematoxylin requires strict stoichiometric control, which is impossible to achieve with lower-grade materials. High-purity hematoxylin (≥95%) contains negligible baseline hematein, allowing manufacturers to add exact ratios of sodium iodate to achieve the target half-oxidized state [1]. Crude logwood extracts, however, contain highly variable amounts of naturally oxidized hematein (ranging from 12% to nearly 100% depending on the batch)[2]. Applying standard oxidant formulas to these crude extracts causes immediate over-oxidation, destroying the dye's binding capacity and causing severe lot-to-lot variability in clinical staining intensity [3].

Evidence DimensionStoichiometric oxidation control
Target Compound DataHigh-Purity Hematoxylin (≥95%): Allows exact 1:0.1-0.2 (dye:oxidant) addition for predictable ripening.
Comparator Or BaselineCrude Logwood Extract: Unpredictable oxidation due to 12-100% pre-existing hematein content.
Quantified DifferenceHigh-purity hematoxylin eliminates the up to 88% variance in baseline oxidation state found in crude extracts.
ConditionsChemical ripening using sodium iodate in commercial stain production.

Procuring highly purified hematoxylin is mandatory for manufacturers to ensure lot-to-lot consistency and avoid catastrophic batch failures during chemical ripening.

Diagnostic Standardization: Alum-Hematoxylin vs. Synthetic Oxazine Dyes

During periods of hematoxylin scarcity, synthetic alternatives like Celestine blue (an oxazine dye) were evaluated as primary nuclear stains. While Celestine blue, when mordanted with iron, provides a functional nuclear stain that resists acidic counterstains, it does not match the precise basophilic targeting of alum-mordanted hematoxylin . Hematoxylin selectively binds to the phosphate backbones of DNA and RNA, producing a distinct, universally recognized blue-black chromatin contrast that forms the basis of all global H&E diagnostic criteria [1]. Consequently, Celestine blue is relegated to specific niche applications (e.g., preceding Van Gieson staining), while hematoxylin remains the absolute requirement for over 90% of routine clinical histology [2].

Evidence DimensionDiagnostic workflow compliance and chromatin contrast
Target Compound DataHematoxylin: Universally accepted standard for H&E diagnostic criteria.
Comparator Or BaselineCelestine blue: Functional but visually distinct, failing to meet standard H&E morphological criteria.
Quantified DifferenceHematoxylin provides the specific basophilic binding required for global diagnostic standardization, unlike synthetic substitutes.
ConditionsRoutine clinical pathology and histological evaluation.

Clinical laboratories must procure hematoxylin-based reagents to maintain compliance with established diagnostic visual standards and regulatory protocols.

Manufacture of Routine Diagnostic H&E Reagents

High-purity hematoxylin is the required precursor for formulating Mayer's, Harris, and Gill's hematoxylin solutions. Its stable unoxidized state allows manufacturers to utilize controlled chemical ripening (via sodium iodate) and ethylene glycol stabilization, ensuring the final diagnostic reagents maintain a shelf life of over 6 months without forming insoluble hematein precipitates[1].

Formulation of Specialized Histological Stains

Beyond routine H&E, hematoxylin is essential for producing specialized diagnostic stains, such as Weigert's Iron Hematoxylin and Phosphotungstic Acid Hematoxylin (PTAH). The predictable chelation of pure hematoxylin with iron or tungsten mordants is critical for demonstrating specific tissue structures like myelin, elastic fibers, and cross-striations in muscle tissue [2].

Production of Immunohistochemistry (IHC) Counterstains

In automated IHC workflows, hematoxylin is procured to formulate precise, progressive counterstains. The ability to tightly control the dye concentration and pH ensures that the blue nuclear counterstain provides sharp contrast against DAB (brown) or Fast Red chromogens without overpowering the target antigen signal [3].

Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992)
Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

302.07903816 Da

Monoisotopic Mass

302.07903816 Da

Heavy Atom Count

22

Melting Point

212 to 248 °F (NTP, 1992)

UNII

YKM8PY2Z55

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 57 companies with hazard statement code(s):;
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST.

Pictograms

Irritant

Irritant

Other CAS

517-28-2

Wikipedia

Haematoxylin

Use Classification

Cosmetics -> Astringent; Antimicrobial

Methods of Manufacturing

EXTRACTED FROM THE HEART-WOOD OF THE TREE HAEMATOXYLON CAMPECHIANUM L., LEGUMINOSAE (LOGWOOD)
SYNTH: DANN, HOFMAN, ANGEW CHEM 75, 1125 (1963); MORSINGH, ROBINSON, TETRAHEDRON 26, 281 (1970)...

General Manufacturing Information

Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)-: ACTIVE
C.I. Natural Black 1: INACTIVE

Stability Shelf Life

TURNS RED ON EXPOSURE TO LIGHT; ITS SOLN DARKEN ON STANDING /TRIHYDRATE/

Dates

Last modified: 08-15-2023



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